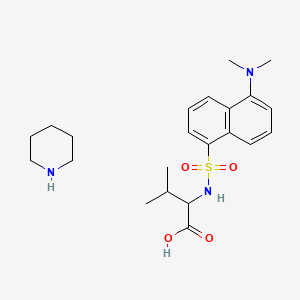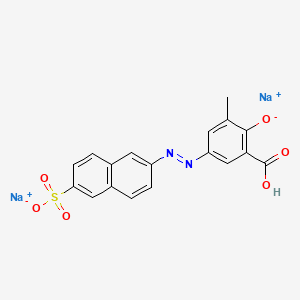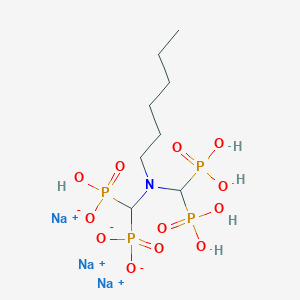
Trisodium hydrogen (hexylimino)dimethylenediphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium hydrogen (hexylimino)dimethylenediphosphonate is a chemical compound with the molecular formula C8H20NNa3O12P4 and a molecular weight of 515.108 g/mol . It is known for its unique structure, which includes a hexylimino group and multiple phosphonate groups. This compound is used in various scientific and industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trisodium hydrogen (hexylimino)dimethylenediphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid, followed by neutralization with sodium hydroxide. The reaction conditions usually require controlled temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Trisodium hydrogen (hexylimino)dimethylenediphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: It can also be reduced, although this is less common.
Substitution: The phosphonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions typically occur under controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various phosphonate esters .
Aplicaciones Científicas De Investigación
Trisodium hydrogen (hexylimino)dimethylenediphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and in the synthesis of other complex phosphonate compounds.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and as a probe for studying phosphonate metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anti-cancer agent and in bone health.
Industry: It is used in water treatment, detergents, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism by which trisodium hydrogen (hexylimino)dimethylenediphosphonate exerts its effects involves its ability to chelate metal ions and interact with biological molecules. The compound’s phosphonate groups can bind to metal ions, making it effective in inhibiting enzymes that require metal cofactors. This chelation can disrupt various biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another chelating agent with multiple applications in chemistry and biology.
Nitrilotriacetic acid (NTA): Similar in structure and function, used in water treatment and as a chelating agent.
Aminotris(methylenephosphonic acid) (ATMP): Used in similar applications, particularly in water treatment and as a scale inhibitor.
Uniqueness
Trisodium hydrogen (hexylimino)dimethylenediphosphonate is unique due to its specific structure, which includes a hexylimino group. This structural feature imparts distinct chemical properties, such as enhanced stability and specific binding affinities, making it suitable for specialized applications .
Propiedades
Número CAS |
14015-45-3 |
|---|---|
Fórmula molecular |
C8H20NNa3O12P4 |
Peso molecular |
515.11 g/mol |
Nombre IUPAC |
trisodium;[[diphosphonomethyl(hexyl)amino]-phosphonatomethyl]-hydroxyphosphinate |
InChI |
InChI=1S/C8H23NO12P4.3Na/c1-2-3-4-5-6-9(7(22(10,11)12)23(13,14)15)8(24(16,17)18)25(19,20)21;;;/h7-8H,2-6H2,1H3,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21);;;/q;3*+1/p-3 |
Clave InChI |
DAXIVGZHVHZYPA-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCN(C(P(=O)(O)O)P(=O)(O)O)C(P(=O)(O)[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


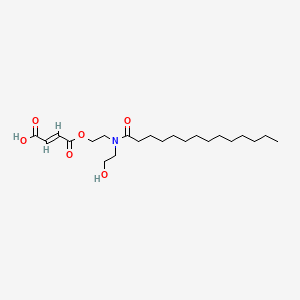
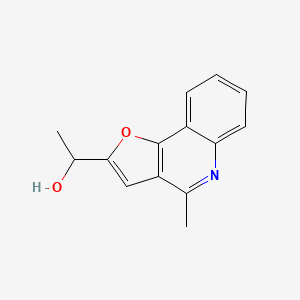
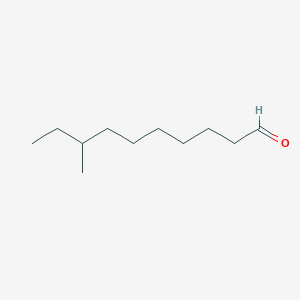
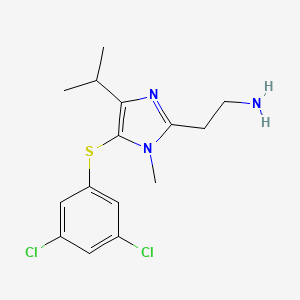
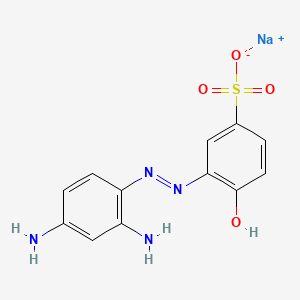
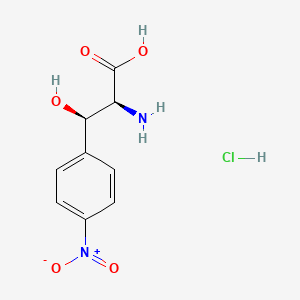
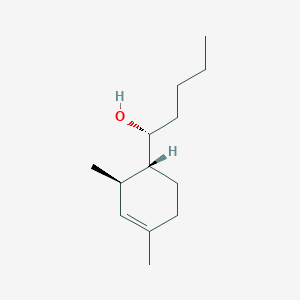

![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)


